molecular formula C15H14N2O3S B2712560 1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid CAS No. 537010-02-9

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2712560
CAS No.: 537010-02-9
M. Wt: 302.35
InChI Key: SEBTYIVNYOXSLM-UHFFFAOYSA-N
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Description

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound this compound is known for its potential biological activities and is often studied for its therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by sulfonation. One common method involves the reaction of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole core. This is followed by sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 2-position of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-sulfonic acid derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole-2-sulfonic acid: Lacks the phenylethyl group, which may affect its biological activity.

    2-phenyl-1H-benzimidazole: Lacks the sulfonic acid group, which may influence its solubility and reactivity.

    1-(2-phenylethyl)-1H-benzimidazole-2-sulfonic acid: Similar structure but with a different position of the phenylethyl group.

Uniqueness

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the phenylethyl and sulfonic acid groups, which can enhance its biological activity and solubility. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1-phenylethyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)21(18,19)20/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBTYIVNYOXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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